Zr(hfac)4 is typically synthesized through the reaction of Zirconium Tetrachloride (ZrCl4) with hexafluoroacetylacetone (Hhfac) in a suitable solvent, often dichloromethane or diethyl ether. [, ] The reaction proceeds through a ligand exchange mechanism, where the chloride ligands of ZrCl4 are replaced by the bidentate hfac ligands.
Zr(hfac)4 adopts a monomeric structure in the gas phase and in non-coordinating solvents. The Zirconium(IV) center is eight-coordinated by four bidentate hfac ligands, forming a square antiprismatic geometry. [] The presence of electron-withdrawing fluorine atoms in the hfac ligands enhances the volatility of the complex by reducing intermolecular interactions.
7.1.1 Chemical Vapor Deposition (CVD): Zr(hfac)4 is employed in CVD for depositing ZrO2 films on various substrates. The process involves delivering Zr(hfac)4 vapor along with a reactive oxygen source to a heated substrate. [] CVD allows for conformal coating of complex geometries and is used for applications requiring high deposition rates.
7.1.2 Atomic Layer Deposition (ALD): ALD utilizes Zr(hfac)4 in a similar manner to CVD but involves sequential, self-limiting surface reactions to achieve atomic-level control over film thickness and uniformity. [] ALD is preferred for applications demanding precise thickness control, such as in microelectronics.
7.2.1 Ring-Opening Polymerization (ROP): Zr(hfac)4 has demonstrated catalytic activity in the ROP of cyclic esters, leading to the formation of biodegradable polymers. [, ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: